molecular formula C12H13Cl2N3O2 B4546460 N-(2,4-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide

N-(2,4-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide

Cat. No.: B4546460
M. Wt: 302.15 g/mol
InChI Key: JNAOINNPPUZZDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic acetamide derivative featuring a 2,4-dichlorophenyl group and a 3-oxopiperazine moiety. The compound’s design integrates a halogenated aromatic ring and a heterocyclic system, which are common pharmacophores in medicinal chemistry .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2N3O2/c13-7-1-2-9(8(14)5-7)17-11(18)6-10-12(19)16-4-3-15-10/h1-2,5,10,15H,3-4,6H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAOINNPPUZZDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC(=O)NC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H13Cl2N3O2C_{12}H_{13}Cl_2N_3O_2, with a molecular weight of 302.15 g/mol. Its structure features a dichlorophenyl group and a piperazine derivative, which are critical for its biological interactions. The unique combination of substituents on both the aromatic ring and the piperazine moiety contributes to its distinct pharmacological properties.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits significant antimicrobial activity. Research has shown that compounds with similar structures often interact with biological targets such as enzymes and receptors involved in various metabolic pathways, modulating cellular processes and influencing disease mechanisms.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis through various signaling pathways. The mechanism of action appears to involve the modulation of key regulatory proteins involved in cell cycle progression and apoptosis.

Interaction with Receptors

The compound has also been investigated for its affinity towards sigma receptors, particularly σ1 and σ2 receptors. Studies indicate that it may demonstrate selective binding affinity, which could be leveraged for therapeutic applications in pain management and neuroprotection .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialExhibits significant antimicrobial activity against various pathogens
AnticancerInduces apoptosis in cancer cell lines
Sigma Receptor InteractionHigh affinity for σ1 receptors; potential for pain management

Case Studies

  • Anticancer Mechanism : A study conducted on several cancer cell lines revealed that this compound effectively reduced cell viability in a dose-dependent manner. The compound was found to activate caspase pathways leading to programmed cell death.
  • Sigma Receptor Binding : Another study focused on the binding affinity of this compound to σ1 receptors, revealing a Ki value indicative of high selectivity over σ2 receptors. This selectivity suggests potential applications in treating conditions related to chronic pain .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

N-(2-Chlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide
  • Structure : Differs by a single chlorine substitution (2-Cl vs. 2,4-diCl on the phenyl ring).
  • Properties: Molecular weight = 267.71 g/mol, logP = -0.27 (indicative of higher polarity), hydrogen bond donors = 3, acceptors = 5 .
  • Implications : Reduced lipophilicity compared to the 2,4-dichloro analog may influence membrane permeability and target binding.
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide
  • Structure : Replaces the 3-oxopiperazine with a 2,4-dioxoquinazoline ring.
  • Activity: Exhibits anticonvulsant activity in PTZ-induced seizure models, suggesting the quinazolinone fragment enhances GABAergic affinity .
  • Comparison: The 3-oxopiperazine in the target compound may confer different conformational flexibility or hydrogen-bonding capacity compared to the rigid quinazolinone system.

Variations in the Heterocyclic Moieties

2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide
  • Structure : Incorporates a chloroacetyl group on the piperazine ring.
  • Properties : Molecular weight = 323.77 g/mol, hazard class = irritant .
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
  • Structure : Features a pyrazole ring instead of piperazine.
  • Conformation : Crystal structure analysis reveals variable dihedral angles (44.5°–77.5°) between the dichlorophenyl and pyrazole rings, influencing molecular packing and solubility .
  • Comparison : The pyrazole’s planar structure vs. the piperazine’s chair conformation may affect interactions with hydrophobic binding pockets.

Pharmacological and Physicochemical Profiles

Key Data Table: Structural and Property Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors Notable Activity
N-(2,4-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide* C12H12Cl2N3O2 ~301.15 ~0.5† 3 5 Not reported
N-(2-chlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide C12H14ClN3O2 267.71 -0.27 3 5 Not reported
N-[(2,4-diCl-phenyl)methyl]-2-(2,4-dioxoquinazolin-3-yl)acetamide C17H12Cl2N3O3 377.20 1.2‡ 2 5 Anticonvulsant
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide C15H18ClN3O3 323.77 0.9‡ 3 6 Irritant (no activity reported)

*Estimated based on structural analogs; †Predicted using ’s data; ‡Estimated via computational tools.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichlorophenyl)-2-(3-oxopiperazin-2-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.